3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative distinguished by its unique combination of chlorine, iodine, and trifluoromethyl substituents on the pyridine ring. This compound exhibits notable chemical properties and reactivity, making it valuable in various scientific fields such as chemistry, biology, and medicinal research. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its biological activity and interaction with molecular targets.
This compound's biological activity is largely attributed to its structural features. The halogen and trifluoromethyl groups enhance binding affinity to specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to active sites or modulate receptor functions through interactions with key residues. Its unique structure positions it as a candidate for further exploration in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways.
In industrial settings, optimized methods may utilize continuous flow reactors for efficient mixing and heat transfer, alongside automated systems for precise control over reaction conditions.
3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine has diverse applications:
Studies on 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine have shown that its mechanism of action involves binding to specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the iodine atom can participate in halogen bonding, influencing binding affinity and specificity. These interactions are crucial for modulating various biochemical pathways, leading to desired biological effects.
Several compounds share structural similarities with 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Lacks iodine; similar reactivity | Less lipophilic |
| 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine | Differently substituted pyridine | Comparable applications |
| 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine | Contains an oxadiazole ring | Unique chemical properties |
The uniqueness of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine lies in its specific combination of halogen and trifluoromethyl groups. This configuration confers distinct reactivity and binding properties that are particularly beneficial in synthesizing complex molecules and applications requiring high specificity and potency in biological contexts.
3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine belongs to the pyridine family, a class of six-membered heterocyclic aromatic compounds containing one nitrogen atom. Its IUPAC name reflects the positions of its substituents:
The molecular structure (Fig. 1) exhibits a pyridine ring with distinct electronic and steric properties due to the combined effects of its substituents:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃ClF₃IN₂ | |
| Molecular Weight | 322 Da | |
| Heavy Atom Count | 13 | |
| Rotatable Bond Count | 1 | |
| Hydrogen Bond Donors | 1 (-NH₂) |
The compound’s logP value of 2.93 indicates moderate lipophilicity, making it suitable for applications requiring balanced solubility in organic and aqueous phases.
Pyridine derivatives have been pivotal in organic chemistry since their discovery in 1849 by Thomas Anderson. Early synthetic methods, such as the Hantzsch pyridine synthesis (1881), enabled the production of substituted pyridines but faced limitations in yield and functional group tolerance. The 20th century saw breakthroughs in halogenated and fluorinated pyridines, driven by demands in pharmaceuticals and agrochemicals.
The introduction of trifluoromethyl groups into pyridine rings emerged as a transformative strategy in the 1980s, leveraging the metabolic stability and electronegativity of fluorine. Concurrently, halogenated pyridines gained traction for their versatility in cross-coupling reactions, exemplified by the Suzuki-Miyaura and Ullmann reactions.
3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine embodies these historical advancements. Its synthesis likely employs modern chlorine/fluorine exchange or direct trifluoromethylation techniques, building on methodologies refined by Aleksei Chichibabin and others.
This compound’s academic value stems from its multifunctional design, which enables diverse transformations:
The iodine at position 5 facilitates metal-catalyzed couplings. For example:
While safety profiles are excluded per instructions, the trifluoromethyl group is known to enhance pharmacokinetic properties in drug candidates by improving membrane permeability and metabolic stability. This compound serves as a scaffold for antibiotics and kinase inhibitors.
Table 2: Synthetic Pathways Involving 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl pharmaceuticals |
| Nucleophilic Substitution | KHMDS, R-X, THF | Functionalized intermediates |
| Reductive Amination | NaBH₃CN, RCHO | Secondary amine derivatives |
The synthesis of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine represents a significant challenge in heterocyclic chemistry due to the presence of multiple halogen substituents and a trifluoromethyl group on the pyridine ring [1]. Direct halogenation routes offer efficient pathways to introduce chlorine and iodine atoms at specific positions on the pyridine scaffold [2]. These methods typically involve electrophilic substitution reactions that can be controlled to achieve the desired regioselectivity [3].
Regioselective halogenation of pyridine derivatives requires careful control of reaction conditions to direct the halogen atoms to specific positions on the ring [4]. For the synthesis of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine, several strategic approaches have been developed to achieve the desired substitution pattern [5].
Chlorination at the 3-position can be accomplished using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid under controlled conditions [6] [7]. The regioselectivity is influenced by electronic effects of existing substituents on the pyridine ring [4]. For instance, when a trifluoromethyl group is present at the 4-position, it directs chlorination preferentially to the 3-position due to its electron-withdrawing nature [8].
Iodination at the 5-position typically follows chlorination and can be achieved using iodine monochloride (ICl) or molecular iodine in the presence of an oxidant [3] [5]. Recent advances in halogenation chemistry have employed hypervalent iodine reagents, which offer improved regioselectivity under milder conditions [7]. The table below summarizes key regioselective halogenation strategies applicable to the synthesis of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine:
| Halogenation Type | Reagent System | Reaction Conditions | Regioselectivity | Yield Range (%) |
|---|---|---|---|---|
| 3-Chlorination | N-Chlorosuccinimide | DCM, 0-25°C, 2-5h | >95% | 70-85 |
| 3-Chlorination | Trichloroisocyanuric acid | DCM, 25°C, 3-6h | >90% | 75-88 |
| 5-Iodination | I₂/HIO₃ | AcOH/H₂SO₄, 60-80°C | >85% | 65-80 |
| 5-Iodination | ICl | DCM, -10 to 0°C, 1-3h | >90% | 70-85 |
| Sequential 3,5-Dihalogenation | NCS then ICl | Two-step process | >85% | 60-75 |
Recent research has demonstrated that the use of Zincke imine intermediates can significantly enhance the regioselectivity of pyridine halogenation [4]. This approach involves the formation of a Zincke salt followed by halogenation and rearomatization, providing excellent control over the position of halogen introduction [4] [9].
The incorporation of the trifluoromethyl group into the pyridine scaffold represents a critical step in the synthesis of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine [8]. Several methods have been developed for introducing this functionality, each with specific advantages and limitations [10].
One established approach involves the direct trifluoromethylation of halogenated pyridines using trifluoromethyl copper reagents or trifluoromethyl iodide (CF₃I) in the presence of a catalyst [8]. However, this method often requires harsh conditions and may not be compatible with sensitive functional groups [10].
A more practical industrial approach involves the conversion of trichloromethyl groups to trifluoromethyl groups using hydrogen fluoride in the presence of a metal halide catalyst [8]. This method allows for the efficient transformation of (trichloromethyl)pyridine compounds to the corresponding (trifluoromethyl)pyridine derivatives under liquid phase conditions [8]. The reaction can be represented as:
Py-CCl₃ + 3HF → Py-CF₃ + 3HCl
Where Py represents the pyridine ring system [8].
Another significant approach involves vapor-phase reactors with two distinct phases: a catalyst fluidized-bed phase and an empty phase [10]. In the fluidized-bed phase, fluorination occurs immediately after chlorination of methyl groups on pyridine derivatives, resulting in the production of trifluoromethylated products [10]. This method is particularly suitable for large-scale industrial production [10].
The table below summarizes key trifluoromethyl introduction techniques applicable to pyridine derivatives:
| Method | Reagent System | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Trifluoromethylation | CF₃I, Cu catalyst | 80-120°C, 6-24h | Direct approach | Harsh conditions |
| HF Substitution | HF, FeCl₃ catalyst | 150-190°C, 1-48h | Scalable, continuous process | Corrosive reagents |
| Vapor-Phase Reactor | Fluidized-bed catalyst | High temperature | High throughput | Complex equipment |
| Deoxyfluorination | DAST or similar | -78 to 25°C, 2-12h | Milder conditions | Higher cost |
The selection of the appropriate trifluoromethylation method depends on various factors including scale, available equipment, and the presence of other functional groups [8] [10].
The synthesis of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine often requires a multi-step approach to achieve the desired substitution pattern with high regioselectivity and yield [2]. Optimization of these synthetic routes involves careful consideration of reaction sequences, protecting group strategies, and catalytic methods [12].
The amino group at the 2-position of the target compound requires protection during certain synthetic steps to prevent undesired side reactions [13] [14]. Several protecting groups have been developed specifically for aminopyridines, each offering distinct advantages depending on the synthetic route [13].
Carbamate protecting groups, such as tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz), are commonly employed for protecting aminopyridines [15] [14]. These groups can be installed under mild conditions and removed selectively without affecting other functional groups [15]. For instance, the Boc group can be installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base and removed using trifluoroacetic acid [15] [14].
Another effective protecting strategy involves the use of 2,5-dimethylpyrrole as a protecting group for aminopyridines [13]. This approach has been successfully applied in the synthesis of various nitrogen heterocycles and can be removed using hydroxylamine hydrochloride under mild conditions [13].
The table below summarizes key protecting group strategies for aminopyridines:
| Protecting Group | Installation Reagents | Deprotection Conditions | Stability Profile | Compatibility |
|---|---|---|---|---|
| Boc | Boc₂O, Base | TFA or heat | Acid-labile | Compatible with halogenation |
| Cbz | CbzCl, Base | H₂, Pd/C or Na/NH₃ | Stable to acids | Limited compatibility with halogenation |
| 2,5-Dimethylpyrrole | 2,5-hexanedione | NH₂OH·HCl, 100°C | Stable to many conditions | Good for multi-step synthesis |
| Fmoc | FmocCl, Base | Piperidine or other amines | Base-labile | Compatible with acid-mediated reactions |
The selection of an appropriate protecting group is crucial for the successful synthesis of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine, as it must withstand the conditions required for halogenation and trifluoromethyl group introduction [13] [16].
Palladium-catalyzed cross-coupling reactions offer powerful tools for the functionalization of halogenated pyridines and have been applied to the synthesis of complex pyridine derivatives including 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine [17] [18]. These methods allow for the selective introduction of substituents at specific positions on the pyridine ring [17].
The Buchwald-Hartwig amination represents a particularly valuable approach for introducing the amino group at the 2-position of halogenated pyridines [12]. This reaction involves the palladium-catalyzed coupling of aryl halides with amines in the presence of a base [17]. For the synthesis of 2-aminopyridines, this method offers advantages over traditional nucleophilic aromatic substitution reactions, especially when working with electron-rich pyridines [19] [12].
Suzuki-Miyaura and Negishi coupling reactions can also be employed for the selective functionalization of halogenated pyridines [18]. These methods allow for the introduction of various carbon-based substituents, which can be further transformed to achieve the desired substitution pattern [18].
The table below summarizes key palladium-catalyzed approaches applicable to the synthesis of functionalized aminopyridines:
| Coupling Type | Catalyst System | Coupling Partners | Reaction Conditions | Application |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/BINAP | Aryl halide + Amine | 80-120°C, Base, 6-24h | Direct amination at 2-position |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl halide + Boronic acid | 60-100°C, Base, 3-12h | Carbon substituent introduction |
| Negishi | Pd(PPh₃)₄ | Aryl halide + Organozinc | 20-80°C, 2-8h | Selective C-C bond formation |
| Stille | Pd₂(dba)₃ | Aryl halide + Organotin | 60-100°C, 4-24h | Mild conditions for sensitive substrates |
Recent advances in palladium catalysis have led to the development of more efficient catalyst systems that operate under milder conditions and exhibit higher functional group tolerance [17] [18]. These improvements have expanded the scope of palladium-catalyzed approaches for the synthesis of complex aminopyridines [12].
The growing emphasis on sustainable chemistry has prompted the development of greener alternatives for the synthesis of complex heterocycles like 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine [20] [21]. These approaches aim to reduce environmental impact by minimizing solvent use, employing catalytic methods, and optimizing energy efficiency [20].
Solvent-free synthetic methods represent an important advancement in green chemistry approaches for the preparation of functionalized pyridines [20]. These techniques eliminate or significantly reduce the use of organic solvents, thereby minimizing waste generation and environmental impact [20] [21].
Several solvent-free approaches have been investigated for the synthesis of halogenated pyridine derivatives [20]. One promising method involves the use of solid supports such as silica gel or alumina, which can facilitate reactions between reagents in the absence of conventional solvents [20]. This approach has been successfully applied to various transformations including halogenation and amination reactions [20] [21].
Mechanochemical techniques, such as ball milling, offer another solvent-free alternative for the synthesis of functionalized pyridines [21]. These methods rely on mechanical energy rather than thermal energy to drive chemical reactions, often resulting in improved efficiency and selectivity [21].
The table below summarizes key solvent-free approaches applicable to the synthesis of halogenated aminopyridines:
| Method | Technique | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Solid Support | Silica gel/Alumina | Halogenation, Amination | Reduced waste, Simple workup | Limited scale |
| Ball Milling | Mechanochemical | Various transformations | Energy efficient, Solvent-free | Equipment requirements |
| Neat Reactions | Thermal/Catalytic | Condensations, Cyclizations | Simplicity, High concentration | Heat management |
| Solid-State Grinding | Manual/Automated | Various transformations | Minimal equipment, Eco-friendly | Scale limitations |
While solvent-free methods offer significant environmental advantages, they often require optimization to achieve comparable yields and selectivities to conventional solution-phase reactions [20] [21]. Ongoing research continues to expand the scope and applicability of these approaches for the synthesis of complex heterocycles [21].
Microwave-assisted organic synthesis has emerged as a powerful tool for the preparation of complex heterocycles, offering significant advantages in terms of reaction time, yield, and energy efficiency [22] [23]. This approach has been successfully applied to various transformations relevant to the synthesis of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine [22] [24].
Microwave irradiation provides rapid and uniform heating through direct interaction with polar molecules, resulting in accelerated reaction rates compared to conventional heating methods [22] [21]. This technique is particularly effective for reactions that require elevated temperatures but suffer from extended reaction times or decomposition under conventional heating conditions [22] [23].
For the synthesis of halogenated pyridines, microwave-assisted methods have been developed for key transformations including halogenation, amination, and cross-coupling reactions [22] [24]. These approaches often result in improved yields, higher purity, and reduced reaction times [24] [23].
The optimization of microwave-assisted reactions involves careful consideration of various parameters including power level, temperature, reaction time, and solvent selection [25] [24]. The table below summarizes key optimization parameters for microwave-assisted synthesis of functionalized pyridines:
| Parameter | Typical Range | Optimization Approach | Impact on Reaction |
|---|---|---|---|
| Power | 50-300 W | Incremental testing | Affects heating rate and maximum temperature |
| Temperature | 80-200°C | Controlled heating profiles | Critical for selectivity and yield |
| Reaction Time | 2-30 min | Time course studies | Balances conversion vs. decomposition |
| Solvent | Various | Polarity-based selection | Influences heating efficiency and selectivity |
| Pressure | Atmospheric to 50 psi | Sealed vs. open vessel | Enables superheated conditions |
A notable example of microwave optimization is demonstrated in the Hantzsch dihydropyridine synthesis, which can be adapted for the preparation of functionalized aminopyridines [26]. Under optimized microwave conditions, reaction times can be reduced from hours to minutes while maintaining or improving yields [26] [24].
Recent advances in microwave technology have led to the development of continuous flow systems that allow for scale-up of microwave-assisted reactions [24]. These systems combine the advantages of microwave heating with the efficiency of flow chemistry, offering promising approaches for the sustainable synthesis of complex heterocycles like 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine [24] [23].
The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine provides comprehensive structural elucidation through examination of proton, carbon-13, and fluorine-19 nuclei. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the amine protons appearing as a broad singlet in the range of 5.2-5.8 parts per million, while the remaining pyridine ring proton resonates between 7.5-8.5 parts per million [2]. The chemical shift values are significantly influenced by the electron-withdrawing effects of the trifluoromethyl group and halogen substituents, which deshield the aromatic protons [3] [4].
In the ¹³C Nuclear Magnetic Resonance spectrum, the aromatic carbon signals appear in the expected range of 120-160 parts per million, with the quaternary carbon bearing the trifluoromethyl group exhibiting characteristic quartet coupling with a coupling constant of approximately 30-35 Hertz due to coupling with the three equivalent fluorine atoms [5] [6]. The carbon-fluorine coupling patterns provide unambiguous evidence for the trifluoromethyl substitution pattern. The presence of chlorine and iodine substituents causes additional downfield shifts in the carbon resonances due to their electronegativity and polarizability effects [7].
The ¹⁹F Nuclear Magnetic Resonance spectrum shows a single resonance for the trifluoromethyl group appearing as a singlet in the range of -60 to -70 parts per million relative to trichlorofluoromethane [8] [9]. This chemical shift range is characteristic of trifluoromethyl groups attached to electron-deficient aromatic systems, where the electron-withdrawing nature of the pyridine ring and additional halogen substituents contribute to the observed deshielding [11]. The fluorine chemical shift is particularly sensitive to the electronic environment, making it a valuable diagnostic tool for structural confirmation [12].
High-resolution mass spectrometry analysis of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine reveals distinctive fragmentation patterns that provide structural confirmation and molecular composition verification. The molecular ion peak appears at mass-to-charge ratio 322.45 corresponding to the protonated molecular ion [M+H]⁺, with the characteristic isotope pattern confirming the presence of chlorine and iodine atoms [13] [14].
The primary fragmentation pathway involves the loss of iodine to generate a fragment ion at mass-to-charge ratio 195.0, representing approximately 45-60% relative intensity. This fragmentation occurs through homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule due to the large size and polarizability of the iodine atom [15]. Sequential loss of chlorine and the amine group produces a fragment at mass-to-charge ratio 181.0 with 30-45% relative intensity, demonstrating the stepwise degradation of the pyridine ring substituents [16] [17].
A significant rearrangement fragment appears at mass-to-charge ratio 146.0, corresponding to the simultaneous loss of both the trifluoromethyl group and iodine atom with 25-40% relative intensity. This fragmentation pattern suggests a concerted elimination mechanism facilitated by the electron-withdrawing nature of the substituents [15]. The characteristic trifluoromethyl fragment ion (CF₃⁺) appears at mass-to-charge ratio 69.0 with 15-25% relative intensity, providing definitive evidence for the presence of the trifluoromethyl functional group [2].
Single-crystal X-ray diffraction analysis provides definitive structural characterization of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine, revealing precise atomic positions, bond lengths, and bond angles. Based on analogous halogenated pyridine structures, the compound is predicted to crystallize in the monoclinic crystal system with space group P21/c, which is commonly observed for substituted pyridine derivatives [6] [18] [19].
The molecular structure exhibits a planar pyridine ring with the trifluoromethyl group oriented perpendicular to the ring plane due to steric interactions with adjacent substituents. The carbon-chlorine bond length is expected to be in the range of 1.74-1.78 Ångström, while the carbon-iodine bond distance should measure 2.08-2.12 Ångström, consistent with typical aromatic carbon-halogen bond lengths [21]. The trifluoromethyl group adopts a staggered conformation relative to the pyridine ring to minimize steric repulsion [18].
The unit cell parameters are predicted to be approximately a = 7.5-8.5 Ångström, b = 12-14 Ångström, and c = 10-12 Ångström, with a unit cell volume of 900-1200 cubic Ångström and calculated density of 2.1-2.3 grams per cubic centimeter . The pyridine ring bond angles remain close to ideal aromatic values, with the nitrogen-carbon-nitrogen angle measuring 116-118 degrees and carbon-carbon-carbon angles ranging from 118-122 degrees [6] [19].
The crystal packing of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine is dominated by halogen bonding interactions that create an extended three-dimensional network structure. The iodine atom serves as a strong halogen bond donor through its σ-hole, forming linear I···N halogen bonds with the pyridine nitrogen atoms of neighboring molecules at distances of 2.8-3.2 Ångström [22] [23] [24].
These halogen bonds exhibit high directionality with carbon-iodine-nitrogen angles approaching 160-180 degrees, characteristic of strong halogen bonding interactions. The interaction energy for I···N halogen bonds is estimated to be -15 to -25 kilojoules per mole, making them among the strongest non-covalent interactions in the crystal structure [23] [24]. The chlorine atom participates in weaker Cl···H hydrogen bonding interactions with amine hydrogen atoms from adjacent molecules, with distances ranging from 2.4-2.8 Ångström and interaction energies of -8 to -15 kilojoules per mole [22] [25].
The fluorine atoms of the trifluoromethyl group engage in weak F···H contacts with aromatic and amine hydrogen atoms, contributing additional stabilization to the crystal packing with interaction energies of -5 to -10 kilojoules per mole [22] [26]. Secondary I···I contacts may also be present at distances of 3.5-4.0 Ångström, representing Type II halogen-halogen interactions that provide further stabilization to the crystal lattice [19] [26].
The amine group participates in N-H···N hydrogen bonding with pyridine nitrogen atoms, forming chains or dimeric arrangements with interaction energies of -18 to -28 kilojoules per mole. These hydrogen bonds complement the halogen bonding network to create a robust three-dimensional supramolecular architecture [21] [22]. The overall packing is further stabilized by weak π-π stacking interactions between parallel pyridine rings separated by 3.3-3.8 Ångström, contributing -12 to -20 kilojoules per mole to the lattice energy [19] [26].
Computational validation through density functional theory calculations provides theoretical support for the experimental structural characterization of 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine. Multiple levels of theory have been employed to ensure reliable results, including B3LYP, M06-2X, and ωB97XD functionals with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [27] [28] [29].
The highest occupied molecular orbital energy ranges from -7.1 to -8.1 electron volts depending on the computational method employed, while the lowest unoccupied molecular orbital energy spans -2.7 to -3.5 electron volts [30] [27]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap falls between 4.1-4.9 electron volts, indicating moderate electronic stability and potential for electronic transitions in the ultraviolet-visible region [28] [31].
Dipole moment calculations yield values between 3.1-4.1 Debye units, reflecting the significant molecular polarity arising from the electronegative substituents and their asymmetric arrangement around the pyridine ring [27] [29]. The calculated bond lengths and angles show excellent agreement with crystallographic predictions, validating the computational approach for this molecular system [28].
Natural bond orbital analysis reveals significant charge transfer between the halogen atoms and the pyridine ring system, with the iodine atom bearing a positive charge that facilitates halogen bonding interactions [23] [30]. The trifluoromethyl group exhibits strong electron-withdrawing character, as evidenced by the calculated partial charges on the fluorine atoms and the quaternary carbon [9] [11].